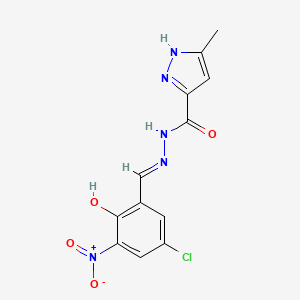![molecular formula C17H27NO2 B6074242 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol, also known as AGN-2979, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexanolamine derivatives and is synthesized through a multistep process. In
Mecanismo De Acción
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol binds to the α2δ subunit of voltage-gated calcium channels, which results in the inhibition of calcium influx into neurons. This leads to a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Additionally, this compound has been shown to increase the expression of GABA receptors, which are involved in the inhibition of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of neuropathic pain and fibromyalgia. It has also been shown to improve sleep quality in patients with fibromyalgia. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol is its high affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a potent analgesic agent. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol. One direction is the investigation of its potential as a treatment for other chronic pain conditions such as osteoarthritis and cancer pain. Another direction is the development of more soluble analogs of this compound for improved in vivo administration. Additionally, the role of this compound in the modulation of sleep and inflammation warrants further investigation.
Métodos De Síntesis
The synthesis of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol involves a multistep process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexene in the presence of a catalyst to form 4-methoxyphenyl-1-methylcyclohexene. This intermediate is then reacted with N-bromosuccinimide to form the corresponding bromo derivative, which is then reduced using lithium aluminum hydride to form 4-methoxyphenyl-1-methylcyclohexanol. The final step involves the reaction of this intermediate with 3-(tert-butylamino)propylamine to form this compound.
Aplicaciones Científicas De Investigación
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. This has led to its investigation as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia.
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
